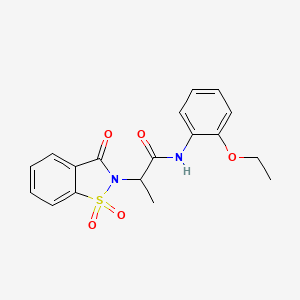

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

CAS No.: 899955-29-4

Cat. No.: VC8314241

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899955-29-4 |

|---|---|

| Molecular Formula | C18H18N2O5S |

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) |

| Standard InChI Key | YVPNVEZUQWKJOB-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, reflects its three primary components:

-

A 1,2-benzothiazole ring system with three oxygen atoms at positions 1, 1, and 3.

-

A propanamide group (-CH₂-C(=O)-NH-) linked to the benzothiazole’s nitrogen.

-

A 2-ethoxyphenyl substituent attached to the amide nitrogen.

Key Structural Features

-

Benzothiazole Core: The bicyclic system consists of a benzene ring fused to a thiazole ring, with sulfone groups at positions 1 and 3. The sulfone groups enhance electrophilicity and stability .

-

Ethoxy Substituent: The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position introduces steric and electronic effects, influencing solubility and reactivity.

-

Propanamide Linker: The three-carbon chain bridges the benzothiazole and phenyl groups, providing conformational flexibility.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₅S |

| Molecular Weight | 374.41 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

| SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

| InChI Key | ZQZJXKQSHEBSDP-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide likely follows a multi-step protocol analogous to its methoxy-substituted counterpart:

-

Benzothiazole Sulfonation:

-

Propanamide Formation:

-

Condensation of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

-

Solvents: Dichloromethane or DMF; temperatures: 0–25°C.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity.

-

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1250 cm⁻¹ (ether C-O) .

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.05 (q, 2H, -OCH₂CH₃), δ 6.8–7.9 (m, aromatic protons).

-

-

LC-MS: [M+H]⁺ peak at m/z 375.41.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres at room temperature; degrades above 200°C.

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C (pred.) |

| LogP (Octanol-Water) | 2.1 (calc.) |

| pKa | 4.7 (amide NH) |

Industrial and Pharmaceutical Applications

Drug Development

-

Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetics.

-

Prodrug Potential: The amide bond is hydrolyzable in vivo, enabling controlled drug release.

Material Science

-

Polymer Additives: Sulfone groups improve thermal stability in polyamides and polyesters.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

In Vivo Studies: Evaluate bioavailability and toxicity in animal models.

-

Structure-Activity Relationships (SAR): Modify the ethoxy group to assess impact on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume